molecular formula C12H21NO4 B13072169 Racemic-(3R,3aS,6aS)-tert-butyl3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate

Racemic-(3R,3aS,6aS)-tert-butyl3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate

Cat. No.: B13072169
M. Wt: 243.30 g/mol
InChI Key: RLLYBFARNPFVAB-GUBZILKMSA-N
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Description

Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is a complex organic compound with a unique structure that includes a furo[2,3-c]pyrrole ring system

Preparation Methods

The synthesis of Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the furo[2,3-c]pyrrole ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the tert-butyl group: This is usually achieved through a tert-butyl esterification reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxymethyl group, using reagents like alkyl halides under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate can be compared with other similar compounds, such as:

    Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid: This compound has a similar furo[2,3-c]pyrrole ring system but differs in the functional groups attached.

    Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid: Another similar compound with slight variations in the substituents.

The uniqueness of Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl (3S,3aR,6aR)-3-(hydroxymethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-4-9-8(6-14)7-16-10(9)5-13/h8-10,14H,4-7H2,1-3H3/t8-,9-,10-/m0/s1

InChI Key

RLLYBFARNPFVAB-GUBZILKMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)OC[C@@H]2CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCC2CO

Origin of Product

United States

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